molecular formula C8H5Cl2NO3S B14265772 4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 133741-72-7

4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14265772
CAS No.: 133741-72-7
M. Wt: 266.10 g/mol
InChI Key: WCFNFNINPFMFAN-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 4-Chloro-2-(trifluoroacetyl)aniline

Comparison

Compared to similar compounds, 4-Chloro-2-(chloromethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to its benzothiazole ring structure, which imparts distinct chemical and biological properties. The presence of both chlorine and chloromethyl groups enhances its reactivity and potential for various applications.

Properties

CAS No.

133741-72-7

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H5Cl2NO3S/c9-4-11-8(12)7-5(10)2-1-3-6(7)15(11,13)14/h1-3H,4H2

InChI Key

WCFNFNINPFMFAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(S2(=O)=O)CCl

Origin of Product

United States

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